(S)-3-Aminohexan-1-ol hydrochloride

Catalog No.
S844589
CAS No.
68889-62-3
M.F
C6H16ClNO
M. Wt
153.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Aminohexan-1-ol hydrochloride

CAS Number

68889-62-3

Product Name

(S)-3-Aminohexan-1-ol hydrochloride

IUPAC Name

(3S)-3-aminohexan-1-ol;hydrochloride

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

InChI

InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1

InChI Key

LWUKXXYWSXUWIF-RGMNGODLSA-N

SMILES

CCCC(CCO)N.Cl

Canonical SMILES

CCCC(CCO)N.Cl

Isomeric SMILES

CCC[C@@H](CCO)N.Cl

(S)-3-Aminohexan-1-ol hydrochloride is a hydrochloride salt derived from the organic compound 3-aminohexan-1-ol. This compound is characterized by its molecular formula C6H16ClNOC_6H_{16}ClNO and a molecular weight of approximately 153.65 g/mol. Hydrochlorides are formed when an organic base, such as an amine, reacts with hydrochloric acid, resulting in increased solubility in water compared to their corresponding free bases . The compound is often used in various chemical and biological applications due to its functional amine group.

  • There is currently no available information on the specific mechanism of action of (S)-3-Aminohexan-1-ol hydrochloride.
  • Further research is needed to understand its potential interactions with biological systems or its role in any specific processes.
  • As with any new compound, proper safety precautions should be followed when handling (S)-3-Aminohexan-1-ol hydrochloride.
  • Specific hazard information is not readily available. It is advisable to consult with a safety data sheet (SDS) if this compound is obtained from a commercial supplier.

The chemical behavior of (S)-3-aminohexan-1-ol hydrochloride is influenced by its structure. Hydrochloride salts typically undergo reactions with bases to regenerate the free amine and hydrochloric acid. For example:

 S 3 Aminohexan 1 ol hydrochloride+Base S 3 Aminohexan 1 ol+HCl\text{ S 3 Aminohexan 1 ol hydrochloride}+\text{Base}\rightarrow \text{ S 3 Aminohexan 1 ol}+\text{HCl}

Additionally, it can participate in acylation and alkylation reactions, which are common for amines, allowing it to form derivatives that may have enhanced biological activity or altered properties .

(S)-3-Aminohexan-1-ol hydrochloride exhibits potential biological activities, particularly in the context of pharmacology. Its structure suggests that it may act as an inhibitor for certain enzymes, including metalloprotein aminopeptidases. Such enzymes play critical roles in various physiological processes, making this compound a candidate for therapeutic applications. Moreover, the presence of the amino group may contribute to its interaction with biological receptors.

The synthesis of (S)-3-aminohexan-1-ol hydrochloride can be achieved through several methods:

  • Starting from 6-Aminohexanoic Acid: This method involves the reduction of 6-aminohexanoic acid to yield the corresponding alcohol.
  • Enantiomeric Synthesis: Techniques such as asymmetric synthesis can be employed to produce (S)-3-aminohexan-1-ol from enantiomerically pure precursors .
  • Chemical Modification: Existing compounds can be modified through various

(S)-3-Aminohexan-1-ol hydrochloride finds applications in several fields:

  • Pharmaceuticals: It is utilized in drug development due to its potential as an enzyme inhibitor.
  • Biotechnology: The compound may serve as a building block for synthesizing peptides and other biologically active molecules.
  • Material Science: Similar compounds are often used in creating modified polymers and fibers, indicating potential industrial applications .

Research into the interactions of (S)-3-aminohexan-1-ol hydrochloride with biological systems is ongoing. Initial studies suggest that it may interact with specific enzymes and receptors, influencing various metabolic pathways. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile .

Several compounds share structural similarities with (S)-3-aminohexan-1-ol hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
6-Aminohexanoic AcidC6H13NO2C_6H_{13}NO_2Precursor in the synthesis of polyamides
(R)-3-Aminohexan-1-olC6H15NOC_6H_{15}NOEnantiomer with different biological properties
2-Aminobutan-1-olC4H11NOC_4H_{11}NOShorter carbon chain; different reactivity

These compounds highlight the unique aspects of (S)-3-aminohexan-1-ol hydrochloride, particularly its specific stereochemistry and potential applications in both pharmaceutical and industrial contexts .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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